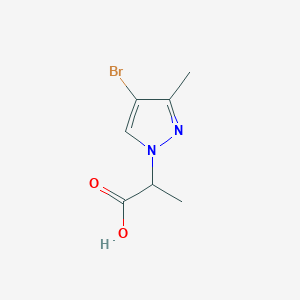

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H9BrN2O2 . It is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” includes a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms . The compound also contains a bromine atom, which is attached to the pyrazole ring .Aplicaciones Científicas De Investigación

Comprehensive Analysis of “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” Applications in Scientific Research:

Antibacterial Properties

Pyrazole derivatives have been recognized for their antibacterial properties. The specific structure of “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” may contribute to its effectiveness against bacterial strains, potentially offering a new avenue for antibiotic development .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds is another significant area of research. This compound could be explored for its efficacy in reducing inflammation in various medical conditions .

Anti-cancer Research

Pyrazole scaffolds are being investigated for their anti-cancer properties. The unique substituents on the pyrazole ring, such as the bromo and methyl groups in “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid”, may play a role in targeting cancer cells .

Analgesic Effects

The analgesic effects of pyrazole derivatives make them candidates for pain relief medication research. The specific compound could be studied for its pain-relieving potential .

Anticonvulsant Applications

Research into anticonvulsant drugs often includes pyrazole derivatives. “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” might offer new insights into seizure management .

Anthelmintic Uses

The anthelmintic activity of pyrazoles suggests they could be effective against parasitic worms. This particular compound’s structure could be key to developing new anthelmintic drugs .

Antioxidant Capabilities

Pyrazole compounds have shown antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The bromo and methyl groups on “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” might enhance these properties .

Herbicidal Potential

The herbicidal activity of pyrazoles indicates their use in agriculture to control weeds. This compound’s specific makeup could lead to the development of new herbicides .

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazoline derivatives have been found to interact with a variety of biological targets . These targets often include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

For instance, some pyrazoline derivatives have been found to inhibit the activity of AchE, affecting normal nerve pulses’ transmission .

Biochemical Pathways

For example, some pyrazoline derivatives have been associated with the production of reactive oxygen species (ROS) and the induction of oxidative stress .

Result of Action

For instance, some pyrazoline derivatives have been associated with significant reductions in AchE activity, leading to dramatic behavioral changes and body movement impairment .

Propiedades

IUPAC Name |

2-(4-bromo-3-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKVMBIXWIDBLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585892 |

Source

|

| Record name | 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

CAS RN |

925200-46-0 |

Source

|

| Record name | 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1367615.png)

![[(1-Benzyl-3-fluoropyrrolidin-3-yl)methyl]dimethylamine](/img/structure/B1367640.png)